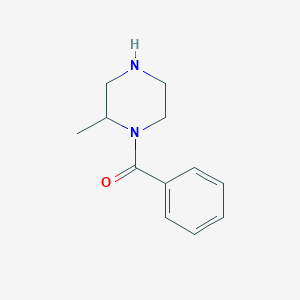

1-Benzoyl-2-methylpiperazine

概要

説明

1-Benzoyl-2-methylpiperazine is a chemical compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various medicinal applications due to their versatile chemical properties .

作用機序

Target of Action

The primary target of (2-Methylpiperazin-1-yl)(phenyl)methanone, also known as 1-Benzoyl-2-methylpiperazine, is the Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .

Mode of Action

This compound acts as a reversible inhibitor of MAGL . It interacts with the enzyme, temporarily reducing its activity. This interaction and the resulting changes in enzyme activity can influence various biological processes, potentially leading to therapeutic effects .

Biochemical Pathways

The inhibition of MAGL affects the endocannabinoid system (ECS) . The ECS is a complex cell-signaling system that plays a role in regulating a range of functions and processes, including sleep, mood, appetite, memory, reproduction, and fertility . By inhibiting MAGL, the compound can increase the concentration of endocannabinoids, which are signaling molecules in the ECS, leading to enhanced ECS activity .

Result of Action

The inhibition of MAGL by this compound can lead to an increase in the levels of endocannabinoids, which can have various effects at the molecular and cellular levels . For instance, it can influence cell signaling pathways, potentially leading to changes in cell function and behavior . In some cases, this might result in therapeutic effects, such as the reduction of inflammation or pain .

生化学分析

Biochemical Properties

1-Benzoyl-2-methylpiperazine has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol . This interaction suggests that this compound may play a role in modulating endocannabinoid signaling pathways. The compound’s interaction with MAGL could influence the levels of 2-arachidonoylglycerol in the body, potentially impacting various biochemical reactions .

Cellular Effects

The effects of this compound on cells are not fully understood. Its inhibition of MAGL suggests potential impacts on cellular processes. MAGL is involved in the breakdown of endocannabinoids, which are signaling molecules that regulate various cellular functions, including cell proliferation, immune response, and synaptic plasticity . Therefore, this compound could potentially influence these cellular processes through its interaction with MAGL.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme MAGL. It acts as a reversible inhibitor, binding to the active site of the enzyme and preventing it from catalyzing the hydrolysis of 2-arachidonoylglycerol . This interaction could lead to an increase in the levels of 2-arachidonoylglycerol, thereby influencing endocannabinoid signaling pathways.

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-known. Given its interaction with MAGL, it may be involved in the metabolism of endocannabinoids. MAGL plays a key role in the hydrolysis of 2-arachidonoylglycerol, a process that could be influenced by the presence of this compound .

準備方法

1-Benzoyl-2-methylpiperazine can be synthesized through several methods. One common approach involves the benzoylation of piperazine with benzoyl chloride in an aqueous acetone solution with the addition of caustic soda. The reaction is typically performed under controlled pH conditions to maximize yield . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .

化学反応の分析

1-Benzoyl-2-methylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

科学的研究の応用

1-Benzoyl-2-methylpiperazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

Biology: The compound is studied for its potential biological activities, including protein kinase inhibition.

Industry: It is used in the production of pharmaceuticals and other chemical products.

類似化合物との比較

1-Benzoyl-2-methylpiperazine can be compared with other piperazine derivatives such as:

1-Benzylpiperazine: Known for its stimulant and euphoric properties.

1-(3-chlorophenyl)piperazine: Commonly used in the synthesis of antidepressant drugs.

1-(3-trifluoromethylphenyl)piperazine: Often found in combination with other piperazine derivatives.

This compound is unique due to its specific benzoyl and methyl substitutions, which confer distinct chemical and biological properties.

生物活性

1-Benzoyl-2-methylpiperazine is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H14N2O and features a piperazine ring substituted with a benzoyl group and a methyl group. This unique structure contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing neurological pathways associated with pain and inflammation.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anti-inflammatory Activity : Studies indicate that compounds similar to this compound can effectively inhibit COX-2, suggesting potential use as anti-inflammatory agents .

- Antimicrobial Properties : Preliminary investigations reveal that the compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Case Study 1: COX-2 Inhibition

A study evaluating the COX-2 inhibitory activity of various benzoyl derivatives found that this compound showed significant inhibition comparable to established anti-inflammatory drugs like indomethacin. The IC50 value was determined to be within a therapeutically relevant range, supporting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) suggesting effectiveness against resistant strains.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound | COX-2 Inhibition (IC50) | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | Comparable to indomethacin | Significant | Potential anti-inflammatory agent |

| Indomethacin | ~6.71 μM | Moderate | Established NSAID |

| Celecoxib | ~0.5 μM | Low | Selective COX-2 inhibitor |

特性

IUPAC Name |

(2-methylpiperazin-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAIXGMQDJUBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。